FORMOTEROL FUMARATE
Overview
Description
FORMOTEROL FUMARATE is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and amino groups, making it a versatile molecule for chemical reactions and applications.
Mechanism of Action
Target of Action
Formoterol Fumarate primarily targets the beta2-adrenergic receptors . These receptors are found in the bronchial smooth muscle of the airway and play a crucial role in the regulation of bronchodilation .
Mode of Action
As a long-acting beta2-adrenergic receptor agonist (beta2-agonist), this compound acts by binding to the beta2-adrenergic receptors in the bronchial smooth muscle . This binding leads to a series of intracellular events that result in the relaxation and dilation of the airways .
Biochemical Pathways
Upon binding to the beta2-adrenergic receptors, this compound stimulates intracellular adenyl cyclase . This enzyme catalyzes the conversion of ATP to cyclic AMP, leading to bronchial smooth muscle relaxation .
Pharmacokinetics
This compound is administered as an inhalation solution, acting locally in the lung . It is metabolized in the liver through demethylation and glucuronidation, involving enzymes such as CYP2D6, CYP2C19, CYP2C9, and CYP2A6 . Approximately 62% of the administered dose is recovered in urine, and 24% is excreted in feces . The elimination half-life of this compound is approximately 10 hours .
Result of Action
The primary result of this compound’s action is bronchodilation . By relaxing the bronchial smooth muscle, it helps to open up the airways, making it easier for individuals with conditions like asthma and chronic obstructive pulmonary disease (COPD) to breathe .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the presence of other drugs can impact its efficacy. When combined with certain other drugs, this compound can act in both preventing and relieving asthma in adults . Furthermore, the environmental risk of this compound is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 1.5 x 10^-6 .
Biochemical Analysis
Biochemical Properties
Formoterol Fumarate acts on bronchial smooth muscle to dilate and relax airways . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers . The compound interacts with beta2-adrenergic receptors, stimulating intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting on bronchial smooth muscle cells to dilate and relax airways . This action can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with beta2-adrenergic receptors . Upon binding to these receptors, it stimulates the conversion of ATP to cAMP via the activation of the enzyme adenylyl cyclase . This increase in cAMP levels leads to the relaxation of bronchial smooth muscle cells, thereby acting as a bronchodilator .
Temporal Effects in Laboratory Settings
This compound has been observed to have a rapid onset of action (2-3 minutes), which is at least as fast as salbutamol, combined with a long duration of action (12 hours) . This makes it a valuable therapeutic agent in the management of conditions like asthma and COPD .
Metabolic Pathways
This compound is metabolized primarily via direct glucuronidation of the parent drug and via O-demethylation of the parent drug followed by glucuronidation . Several cytochrome P450 isoenzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6) and UDP-glucuronosyltransferase isoenzymes (UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15) are involved in these metabolic pathways .
Transport and Distribution
This compound is typically administered via inhalation, allowing it to act locally in the lung as a bronchodilator
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound likely interacts with beta2-adrenergic receptors located on the cell membrane of bronchial smooth muscle cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FORMOTEROL FUMARATE typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions. Common synthetic routes include:
Aldol Condensation: This reaction is used to form the carbon-carbon double bond in the but-2-enedioic acid moiety.
Hydroxylation and Methoxylation: Hydroxyl and methoxy groups are introduced through hydroxylation and methoxylation reactions, respectively, using reagents such as hydrogen peroxide and methanol.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
FORMOTEROL FUMARATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbon-carbon double bond can be reduced to form saturated compounds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Nucleophiles like halides or amines are used in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
FORMOTEROL FUMARATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- (E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]acetamide
- (E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]propionamide
Uniqueness
The uniqueness of FORMOTEROL FUMARATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUPYZMAPCZGJO-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43229-80-7 | |
Record name | MLS003115739 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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